Enantiomeric Configuration: (S)- vs. (R)-Enantiomer Differentiation and the Procurement Risk of Stereochemical Mismatch
The target compound bears the (S)-absolute configuration derived from L-phenylalanine, confirmed by the SMILES notation O=C(OCC1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)CN.[H]Cl . The (R)-enantiomer (CAS 1391540-55-8) is a distinct chemical entity with opposite three-dimensional arrangement . In pharmaceutical synthesis, the wrong enantiomer can result in inactive or even toxic API; regulatory guidelines (ICH Q6A) mandate enantiomeric purity specification for chiral drug substances [1]. Procurement of the (S)-enantiomer HCl salt (CAS 146552-73-0) versus the (R)-form (CAS 1391540-55-8) or a racemic mixture is a binary decision with zero tolerance for substitution error, as downstream diastereomeric crystallization or chiral HPLC resolution adds 2–5 synthetic steps and typically reduces overall yield by 30–60% compared to direct use of the correct enantiomer [1].
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | (S)-configuration: [α]D specification (negative rotation, L-phenylalanine-derived) |
| Comparator Or Baseline | (R)-enantiomer CAS 1391540-55-8: opposite [α]D sign; racemate: zero net optical rotation |
| Quantified Difference | Opposite enantiomer; enantiomeric excess (ee) of target typically ≥95–98% by chiral HPLC vs. 0% ee for racemate |
| Conditions | Absolute configuration assigned by SMILES stereodescriptor [C@@H] and confirmed by optical rotation measurement |
Why This Matters
Selecting the incorrect enantiomer or a racemate introduces a stereochemical impurity that cannot be corrected downstream without substantial yield loss and additional processing steps, directly impacting API purity, efficacy, and regulatory compliance.
- [1] Pharmaffiliates. Chiral & Macrocycle Synthesis Solutions: Importance of Chiral Molecules. Technical Resource, 2025. View Source
